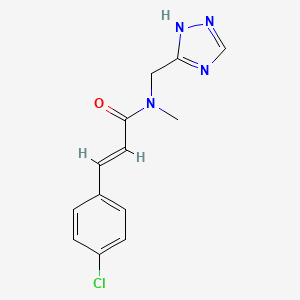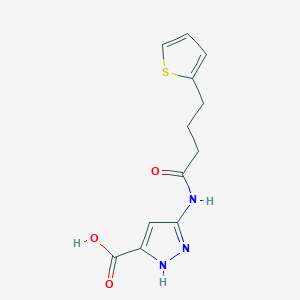
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MRS2179 and is a selective antagonist of the P2Y1 receptor, which plays a crucial role in platelet aggregation, thrombosis, and other physiological processes.
Mechanism of Action
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombosis. By inhibiting the activation of P2Y1 receptors, N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine prevents the binding of ADP to platelets, thereby inhibiting platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits platelet aggregation and ATP release induced by ADP. In vivo studies have shown that N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine reduces thrombus formation and improves blood flow in animal models of thrombosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine is its selectivity for the P2Y1 receptor, which allows for precise targeting of this receptor in various experimental settings. However, one of the limitations of this compound is its low solubility, which can make it difficult to use in certain experimental protocols.
Future Directions
There are several future directions for the study of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine. One area of research is the development of more potent and selective P2Y1 receptor antagonists for use in various applications. Another area of research is the investigation of the potential therapeutic applications of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine in various diseases, including cardiovascular diseases and cancer. Additionally, the role of P2Y1 receptors in various physiological processes such as synaptic transmission and plasticity warrants further investigation.
Synthesis Methods
The synthesis method of N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine involves the reaction of 2-chloro-5-methylpyridine with imidazole in the presence of a base such as potassium carbonate. The resulting product is purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular diseases, and cancer research. In neuroscience, this compound has been used to study the role of P2Y1 receptors in synaptic transmission and plasticity. In cardiovascular diseases, N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine has been investigated as a potential anti-thrombotic agent due to its ability to inhibit platelet aggregation. In cancer research, this compound has been studied for its potential role in inhibiting cancer cell proliferation and metastasis.
properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-5-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-2-3-9(13-6-8)14-7-10-11-4-5-12-10/h2-6H,7H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNRNDZYOYIHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Imidazol-2-yl)methyl)-5-methylpyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[(2-Bromophenyl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594883.png)
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)

![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)

![N-methyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylamino]pyridine-2-carboxamide](/img/structure/B7594923.png)

![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)
![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)
![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)